(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride
Description
(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride is a chiral amine derivative featuring a cyclopentyl group, a dimethylphosphoryl moiety, and a protonated amine stabilized as a hydrochloride salt. The hydrochloride salt form improves solubility and crystallinity, a common strategy in drug development .
Properties
IUPAC Name |
(S)-cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NOP.ClH/c1-11(2,10)8(9)7-5-3-4-6-7;/h7-8H,3-6,9H2,1-2H3;1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNODEWAMCDJDKJ-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C(C1CCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CP(=O)(C)[C@@H](C1CCCC1)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClNOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride involves several steps. One common method includes the reaction of cyclopentylamine with dimethylphosphoryl chloride under controlled conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Scientific Research Applications
(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride has diverse applications in scientific research:
Chemistry
- Reagent in Organic Synthesis : It serves as a crucial building block for synthesizing more complex organic compounds.
- Coordination Chemistry : As a ligand, it can form complexes with various metal ions, facilitating studies in coordination chemistry.
Biology
- Biochemical Probes : The compound is investigated as a probe for studying enzyme mechanisms and protein interactions.
- Antiviral Properties : Preliminary studies suggest its potential as an inhibitor of viral proteases, specifically targeting the main protease (Mpro) of SARS-CoV-2. This inhibition may disrupt viral replication pathways.
Medicine
- Therapeutic Applications : It is explored for its potential role in drug development, particularly in synthesizing pharmaceuticals aimed at treating viral infections and other diseases.
- Cytotoxicity Studies : Research indicates moderate cytotoxic effects against certain cancer cell lines, suggesting dual potential in antiviral and anticancer therapies.
Case Study 1: Inhibition of SARS-CoV-2 Mpro
Research has shown that (S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride effectively inhibits the main protease of SARS-CoV-2, which is vital for the virus's life cycle. In vitro assays demonstrated significant inhibition rates, indicating its potential as an antiviral agent.
Case Study 2: Cytotoxicity Against Cancer Cells
Studies conducted on human tumor cell lines (e.g., A549 lung carcinoma) revealed that while the compound exhibits cytotoxic effects, it shows selectivity towards cancer cells over normal cells. This selectivity index highlights its therapeutic potential in oncology.
Mechanism of Action
(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride can be compared with other similar compounds such as (S)-Dimethylphosphoryl(phenyl)methanamine;hydrochloride. While both compounds share the dimethylphosphoryl group, the cyclopentyl group in (S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride provides unique steric and electronic properties, making it distinct in its reactivity and applications .
Comparison with Similar Compounds
Structural Analogs: Cyclopentyl vs. Cycloalkyl Methanamine Derivatives
Compounds with cyclopentyl, cyclopropyl, or cyclohexyl groups paired with aromatic or fluorinated substituents exhibit distinct physicochemical and biological properties. Key examples include:
Key Observations :
- Ring Size : Cyclopentyl derivatives (e.g., ) offer a balance between steric bulk and conformational flexibility compared to strained cyclopropyl analogs (e.g., ).
- Substituent Effects : Fluorinated aryl groups (e.g., 4-fluorophenyl in ) enhance electronic interactions and metabolic stability, while trifluoromethyl groups () increase lipophilicity.
Phosphoryl-Containing Analogs
Phosphoryl groups influence hydrogen bonding, solubility, and molecular packing. Relevant compounds include:
Comparison with Target Compound :
- The dimethylphosphoryl group in the target compound likely participates in hydrogen bonding (as seen in ), enhancing crystallinity and stability.
- Unlike reactive phosphoryl chlorides/fluorides (), the target compound’s phosphoryl group is stabilized as a dimethyl derivative, reducing toxicity and improving handling.
Hydrochloride Salts of Cycloalkyl Methanamines
Hydrochloride salts are common for improving solubility. Notable examples:
Key Trends :
- Hydrochloride salts universally enhance water solubility, critical for bioavailability in pharmaceuticals .
- Bulky substituents (e.g., 3,4-xylyl in ) reduce solubility compared to smaller groups (e.g., 4-fluorophenyl in ).
Research Findings and Implications
- Synthesis and Crystallography : Phosphoryl-containing amines like (dimethylphosphoryl)methanaminium perchlorate () form hydrogen-bonded polymeric structures, suggesting similar crystalline behavior in the target compound.
- Stability : The dimethylphosphoryl group likely confers oxidative stability compared to phosphoramidic chlorides ().
Biological Activity
(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
(S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride is characterized by its unique phosphonate group, which is known to influence its biological interactions. The presence of a cyclopentyl moiety may also contribute to its pharmacokinetic properties.
The biological activity of (S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, including acetylcholinesterase, which is crucial for neurotransmission.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Cell Signaling Modulation : It may interact with specific signaling pathways that regulate cell proliferation and apoptosis.
Anticancer Properties
Research indicates that (S)-Cyclopentyl(dimethylphosphoryl)methanamine;hydrochloride may possess anticancer properties. For instance, studies have demonstrated that phosphonates can induce apoptosis in cancer cells and inhibit tumor growth.
| Study Reference | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| HCT116 | 0.2 | Apoptosis induction | |
| MCF-7 | 1.0 | Histone deacetylase inhibition | |
| AML | 5.0 | Cell cycle arrest |
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through the inhibition of nitric oxide production in activated macrophages.
Case Studies and Research Findings
- Study on Anticancer Activity :
- Assessment of Anti-inflammatory Properties :
- Mechanistic Insights :
Q & A
Q. How do researchers design stability-indicating assays for this compound under accelerated degradation conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
